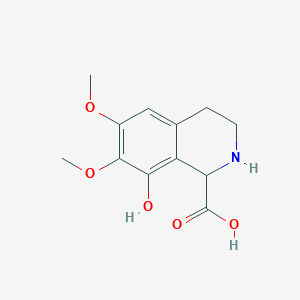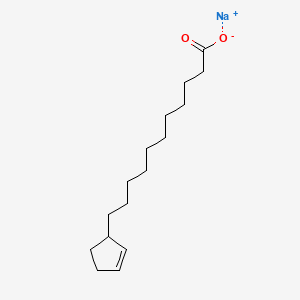
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is a synthetic phospholipid compound. . This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it an essential component in the formation of lipid bilayers and liposomes, which are crucial in various biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through a multi-step process involving the esterification of glycerol with hexadecanoic acid (palmitic acid) to form dihexadecylglycerol. This intermediate is then phosphorylated using phosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions such as temperature and pH control .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphocholine moiety. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents under mild conditions.
Hydrolysis Reactions: These reactions require either acidic or basic aqueous solutions and are often conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phosphocholine derivatives and glycerol derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and vesicle formation . The molecular targets include phospholipases and other enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the length of the fatty acid chains.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Has shorter fatty acid chains, resulting in different physical properties.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, affecting its fluidity and function in membranes.
Uniqueness
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. Its ability to form stable lipid bilayers and liposomes makes it particularly valuable in drug delivery and membrane studies .
Propiedades
Fórmula molecular |
C40H88NO8P |
|---|---|
Peso molecular |
742.1 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C40H84NO6P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h40H,6-39H2,1-5H3;2*1H2/t40-;;/m1../s1 |
Clave InChI |
QKMBRFNLUNBYNN-AGYFHCNHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)







